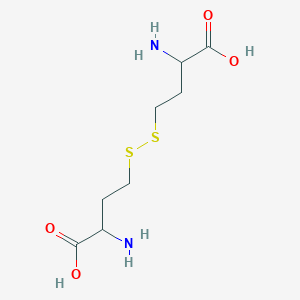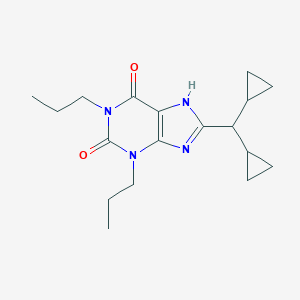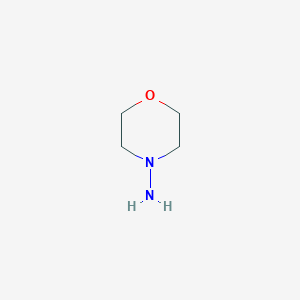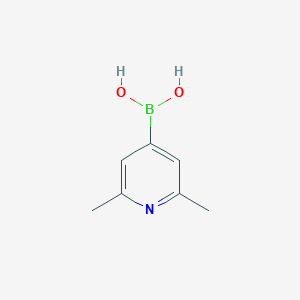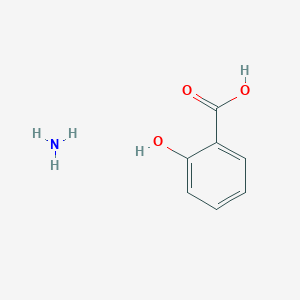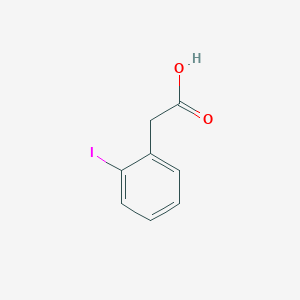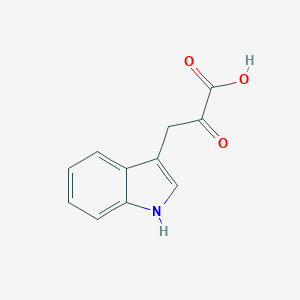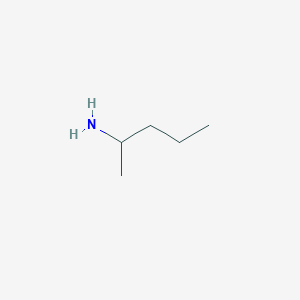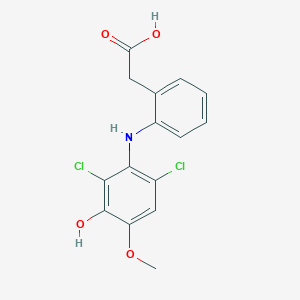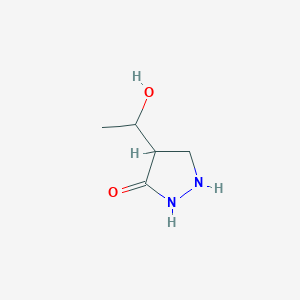
4-(1-Hydroxyethyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxyethyl)pyrazolidin-3-one, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a white crystalline powder that is soluble in water and has a pH range of 6.8-8.2. HEPES is widely used in cell culture, protein purification, and enzyme assays due to its ability to maintain a stable pH and resist changes in temperature.
Mecanismo De Acción
4-(1-Hydroxyethyl)pyrazolidin-3-one acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. When the pH of a solution containing 4-(1-Hydroxyethyl)pyrazolidin-3-one is too acidic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will accept protons to increase the pH. Conversely, when the pH is too basic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will donate protons to decrease the pH.
Efectos Bioquímicos Y Fisiológicos
4-(1-Hydroxyethyl)pyrazolidin-3-one has no known biochemical or physiological effects on cells or organisms. It is a neutral molecule that does not interact with cellular processes or metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-Hydroxyethyl)pyrazolidin-3-one as a buffer is its ability to maintain a stable pH over a wide range of temperatures. It is also non-toxic and does not interfere with biological processes. However, 4-(1-Hydroxyethyl)pyrazolidin-3-one is relatively expensive compared to other buffers and may not be suitable for large-scale experiments. It also has a limited pH range of 6.8-8.2, which may not be suitable for all experiments.
Direcciones Futuras
Research on 4-(1-Hydroxyethyl)pyrazolidin-3-one is ongoing, with new applications and modifications being developed. One future direction is the development of 4-(1-Hydroxyethyl)pyrazolidin-3-one-based fluorescent probes for imaging cellular processes. Another direction is the modification of 4-(1-Hydroxyethyl)pyrazolidin-3-one to improve its properties, such as increasing its pH range or reducing its cost. 4-(1-Hydroxyethyl)pyrazolidin-3-one may also be used in the development of new drugs or therapies, although further research is needed in this area.
Aplicaciones Científicas De Investigación
4-(1-Hydroxyethyl)pyrazolidin-3-one is commonly used as a buffer in biological and biochemical research. It is used to maintain a stable pH in cell culture media, protein purification, and enzyme assays. 4-(1-Hydroxyethyl)pyrazolidin-3-one is also used in electrophoresis, DNA sequencing, and in vitro fertilization. Its ability to resist changes in temperature and maintain a stable pH makes it a valuable tool in scientific research.
Propiedades
Número CAS |
132946-37-3 |
|---|---|
Nombre del producto |
4-(1-Hydroxyethyl)pyrazolidin-3-one |
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
4-(1-hydroxyethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)4-2-6-7-5(4)9/h3-4,6,8H,2H2,1H3,(H,7,9) |
Clave InChI |
HTBRWEINIHIPEC-UHFFFAOYSA-N |
SMILES |
CC(C1CNNC1=O)O |
SMILES canónico |
CC(C1CNNC1=O)O |
Sinónimos |
3-Pyrazolidinone,4-(1-hydroxyethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

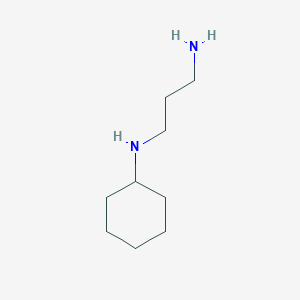
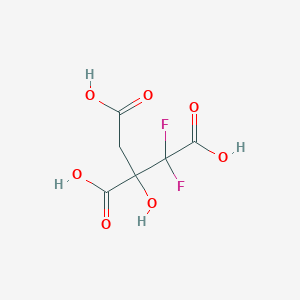
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
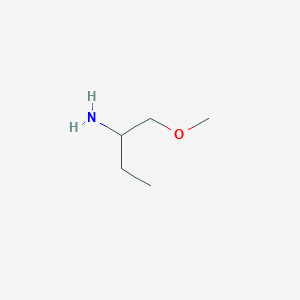
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
